

Comparative analysis of different nucleoside analogs for antiviral screening.

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Compound of Interest

Compound Name: *N4-Acetyl-2'-deoxycytidine*

Cat. No.: *B150700*

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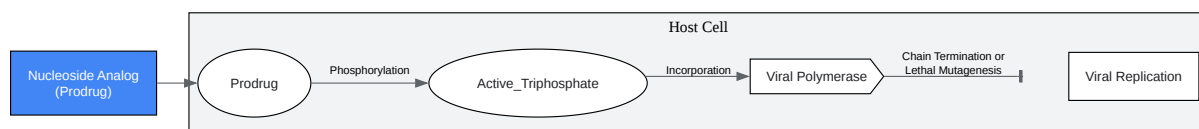
For Researchers, Scientists, and Drug Development Professionals

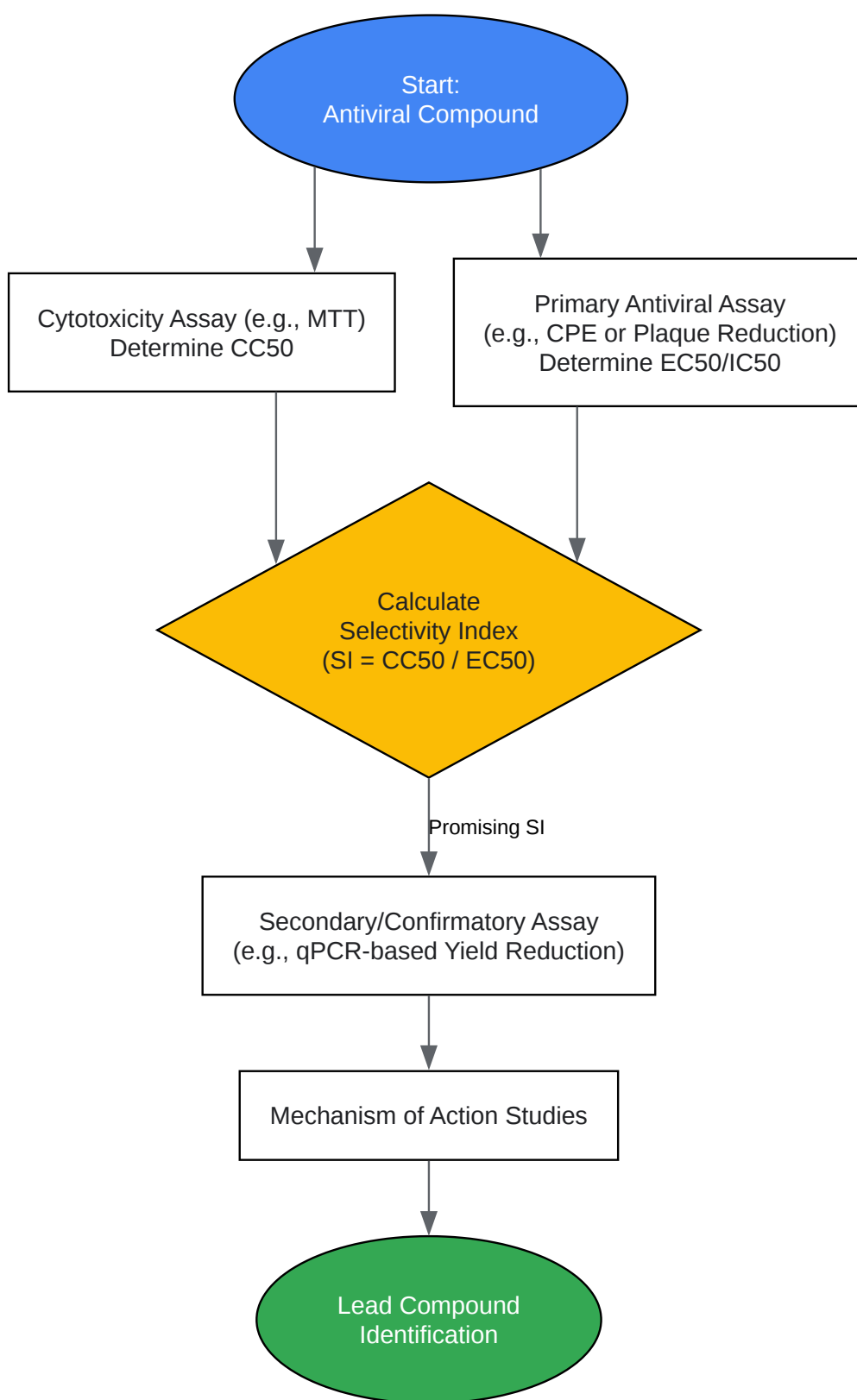
This guide provides a comprehensive comparative analysis of various nucleoside analogs, a cornerstone in antiviral therapy. These compounds, which mimic natural nucleosides, effectively disrupt viral replication. This document delves into their mechanisms of action, presents quantitative efficacy data, and details the experimental protocols for key antiviral assays to aid researchers in their screening efforts.

Mechanism of Action: A Vicious Cycle of Deception

Nucleoside analogs primarily act by inhibiting viral polymerases, the enzymes responsible for replicating the virus's genetic material. As prodrugs, they are administered in an inactive form and must be phosphorylated within the host cell to their active triphosphate form.^[1] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand. Once incorporated, they can terminate the chain elongation process, a mechanism employed by drugs like Zidovudine (AZT) and Acyclovir.^[2] Alternatively, some analogs, like Favipiravir, can cause "lethal mutagenesis," where they are incorporated into the viral genome and induce mutations that render the virus non-viable.^[3] Remdesivir, on the other hand, acts as a delayed chain terminator.^[4]

Diagram 1: General Mechanism of Action of Nucleoside Analogs





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